molecular formula C20H33N5O5S2 B10759376 N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid

N-[1-(4-Carbamimidoyl-benzylcarbamoyl)-3-methylsulfanyl-propyl]-3-hydroxy-2-propoxyamino-butyramid

Cat. No.: B10759376
M. Wt: 487.6 g/mol
InChI Key: AIIJKVORRBMJHS-RRQGHBQHSA-N
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Description

N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID is a complex organic compound belonging to the class of dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This particular compound is characterized by its unique structure, which includes a carbamimidoyl group, a benzylcarbamoyl group, a methylsulfanyl group, and a hydroxy-propoxyamino group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID involves multiple steps, starting with the preparation of the individual components. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dipeptides and derivatives with comparable structures and functional groups. Examples include:

  • Methionine and derivatives
  • N-acyl-alpha amino acids and derivatives
  • Alpha amino acid amides
  • Organosulfonamides

Uniqueness

What sets N-[1-(4-CARBAMIMIDOYL-BENZYLCARBAMOYL)-3-METHYLSULFANYL-PROPYL]-3-HYDROXY-2-PROPOXYAMINO-BUTYRAMID apart is its unique combination of functional groups and its specific structural configuration.

Properties

Molecular Formula

C20H33N5O5S2

Molecular Weight

487.6 g/mol

IUPAC Name

(2R,3S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-hydroxy-2-(propylsulfonylamino)butanamide

InChI

InChI=1S/C20H33N5O5S2/c1-4-11-32(29,30)25-17(13(2)26)20(28)24-16(9-10-31-3)19(27)23-12-14-5-7-15(8-6-14)18(21)22/h5-8,13,16-17,25-26H,4,9-12H2,1-3H3,(H3,21,22)(H,23,27)(H,24,28)/t13-,16-,17+/m0/s1

InChI Key

AIIJKVORRBMJHS-RRQGHBQHSA-N

Isomeric SMILES

CCCS(=O)(=O)N[C@H]([C@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC1=CC=C(C=C1)C(=N)N

Canonical SMILES

CCCS(=O)(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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